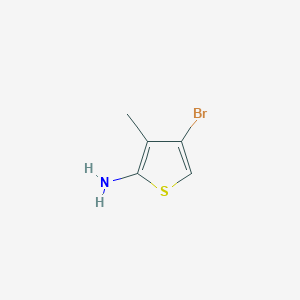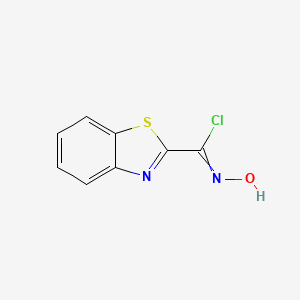
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridyl group attached to a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-pyridyl)-2-pyrrolidinone typically involves the reaction of 5-methyl-2-pyridylamine with a suitable lactam precursor under controlled conditions. One common method includes the cyclization of 5-methyl-2-pyridylamine with γ-butyrolactone in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(5-Methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyrrolidinone derivatives.
Substitution: The pyridyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(5-Methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone can be compared with other similar compounds such as:
1-(2-Pyridyl)-2-pyrrolidinone: Lacks the methyl group on the pyridyl ring, which may affect its reactivity and biological activity.
1-(5-Methyl-2-pyridyl)-2-piperidinone: Contains a piperidinone ring instead of a pyrrolidinone ring, leading to different chemical and biological properties.
1-(5-Methyl-2-pyridyl)-2-pyrrolidine:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(5-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8-4-5-9(11-7-8)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
YMPSKSVMOMAWAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)N2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)











![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)
